molecular formula C26H26ClN3O3 B244339 N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide

Cat. No.: B244339
M. Wt: 464 g/mol
InChI Key: AZKJYXRMHGZFLD-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-methylbenzoyl group and a methoxybenzamide moiety. The presence of a chloro group on the phenyl ring further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide typically involves a multi-step processThe final step involves the coupling of the piperazine derivative with the 4-methoxybenzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group with an amine can result in an amine derivative.

Scientific Research Applications

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The piperazine ring and the methoxybenzamide moiety are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and a methoxybenzamide moiety. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-5-3-4-6-22(18)26(32)30-15-13-29(14-16-30)24-12-9-20(17-23(24)27)28-25(31)19-7-10-21(33-2)11-8-19/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

AZKJYXRMHGZFLD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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